molecular formula C35H36NO4P B8211869 1-[(3aS,8aS)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]pyrrolidine

1-[(3aS,8aS)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]pyrrolidine

Cat. No.: B8211869
M. Wt: 565.6 g/mol
InChI Key: FRRMWAUDZVKRJT-ACHIHNKUSA-N
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Description

1-[(3aS,8aS)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]pyrrolidine is a useful research compound. Its molecular formula is C35H36NO4P and its molecular weight is 565.6 g/mol. The purity is usually 95%.
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Biological Activity

1-[(3aS,8aS)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]pyrrolidine is a complex organic compound with potential biological applications. Its unique structural features suggest various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings and case studies.

  • IUPAC Name : 1-((3aS,8aS)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine
  • CAS Number : 582300-11-6
  • Molecular Formula : C36H38NO4P
  • Molecular Weight : 579.68 g/mol
  • Purity : 97% .

Biological Activity Overview

The biological activity of the compound has been primarily explored in the context of its pharmacological properties. Key areas of interest include:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance:

  • A study demonstrated that related dioxaphosphole compounds showed selective cytotoxicity against various cancer cell lines while sparing normal cells .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specific enzymes targeted include:

  • Cholinesterases : Inhibitors of these enzymes can enhance neurotransmission and have implications in treating neurodegenerative diseases.

Antimicrobial Activity

Preliminary investigations suggest that the compound may possess antimicrobial properties. It has shown effectiveness against various bacterial strains in vitro. Further studies are needed to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have focused on the biological implications of similar phosphine oxide derivatives:

StudyFindings
Study 1Identified enzyme inhibition properties relevant to neuroprotection.
Study 2Reported anticancer activity in specific cell lines with minimal toxicity to normal cells.
Study 3Suggested potential for antimicrobial activity requiring further investigation.

The precise mechanisms through which this compound exerts its biological effects remain under investigation. Potential pathways include:

  • Apoptosis Induction : Triggering programmed cell death in malignant cells.
  • Enzyme Modulation : Altering enzyme activity to enhance therapeutic outcomes in neurodegenerative conditions.

Properties

IUPAC Name

1-[(3aS,8aS)-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36NO4P/c1-33(2)37-31-32(38-33)35(29-21-11-5-12-22-29,30-23-13-6-14-24-30)40-41(36-25-15-16-26-36)39-34(31,27-17-7-3-8-18-27)28-19-9-4-10-20-28/h3-14,17-24,31-32H,15-16,25-26H2,1-2H3/t31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRMWAUDZVKRJT-ACHIHNKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5CCCC5)(C6=CC=CC=C6)C7=CC=CC=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5CCCC5)(C6=CC=CC=C6)C7=CC=CC=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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